molecular formula C25H20FN3O2S2 B11305205 2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11305205
M. Wt: 477.6 g/mol
InChI Key: RTHXTOCPSINEAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, thiols, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide include:

These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C25H20FN3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3O2S2/c1-31-21-10-6-5-9-20(21)28-24(30)23-22(33-19-7-3-2-4-8-19)15-27-25(29-23)32-16-17-11-13-18(26)14-12-17/h2-15H,16H2,1H3,(H,28,30)

InChI Key

RTHXTOCPSINEAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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